molecular formula C17H20N2OS B14511675 S-Benzyl-2-methyl-N-phenylcysteinamide CAS No. 63008-82-2

S-Benzyl-2-methyl-N-phenylcysteinamide

Cat. No.: B14511675
CAS No.: 63008-82-2
M. Wt: 300.4 g/mol
InChI Key: BVKLGKINRUXYRZ-UHFFFAOYSA-N
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Description

S-Benzyl-2-methyl-N-phenylcysteinamide: is an organic compound that features a benzyl group attached to a cysteine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of benzyl bromide and phenyl isocyanate in the presence of a base to facilitate the formation of the desired amide bond .

Industrial Production Methods: Industrial production of S-Benzyl-2-methyl-N-phenylcysteinamide may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and purification systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: S-Benzyl-2-methyl-N-phenylcysteinamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products:

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted benzyl or phenyl derivatives.

Scientific Research Applications

S-Benzyl-2-methyl-N-phenylcysteinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of S-Benzyl-2-methyl-N-phenylcysteinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and phenyl groups can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The cysteine derivative part of the molecule can interact with thiol groups in proteins, potentially altering their function .

Comparison with Similar Compounds

Uniqueness: S-Benzyl-2-methyl-N-phenylcysteinamide is unique due to its combination of benzyl, phenyl, and cysteine derivative groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various research and industrial applications.

Properties

CAS No.

63008-82-2

Molecular Formula

C17H20N2OS

Molecular Weight

300.4 g/mol

IUPAC Name

2-amino-3-benzylsulfanyl-2-methyl-N-phenylpropanamide

InChI

InChI=1S/C17H20N2OS/c1-17(18,13-21-12-14-8-4-2-5-9-14)16(20)19-15-10-6-3-7-11-15/h2-11H,12-13,18H2,1H3,(H,19,20)

InChI Key

BVKLGKINRUXYRZ-UHFFFAOYSA-N

Canonical SMILES

CC(CSCC1=CC=CC=C1)(C(=O)NC2=CC=CC=C2)N

Origin of Product

United States

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